![molecular formula C17H16ClN3O2 B1645204 1-(4-硝基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐 CAS No. 3380-77-6](/img/structure/B1645204.png)

1-(4-硝基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐

描述

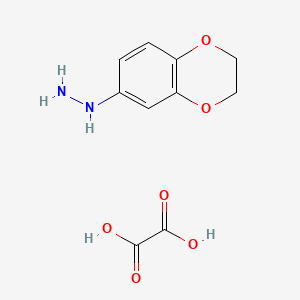

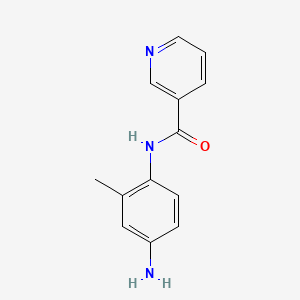

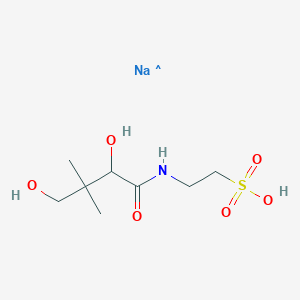

1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a complex organic compound. It is a member of pyrroles . It has a structure that includes a tetrahydroisoquinoline moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . Another study reported the synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives in one pot, by condensation of tryptamin with cycloalkanones .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the reaction of compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate . Another study discussed the precipitation of the product by adding equal portions of aqueous HCl and diethyl ether .科学研究应用

化学确认和结构分析

化合物1-(4-硝基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐与涉及非致突变物质如诺哈曼和苯胺之间的相互作用有关,导致致突变的氨基苯衍生物的形成。具体来说,已合成了一种密切相关的化合物9-(4'-硝基苯基)-9H-吡啶并[3,4-b]吲哚,以进一步了解这些化合物的致突变潜力和结构特征。这个合成途径涉及几个步骤,从乙基吲哚-2-醛开始,经过N-(4-硝基)苯基化,延长醛基取代基,最后构建吡啶核确保正确的氮取代。这个详细的化学途径有助于理解合成这类化合物所涉及的复杂反应和结构确认 (Murakami et al., 2010)。

杂环化学和分子内反应

科学研究中涉及1-(4-硝基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐的另一个方面与其在杂环化学中的作用有关,特别是在吡咯并[3,2-b]吲哚的形成中。通过还原硝基衍生物,通过2-氨基苯基团对吡咯环的亲核攻击,导致这些化合物的形成,展示了吡咯系列内分子亲核取代的有趣例子。这个反应途径突出了该化合物在合成复杂杂环结构和探索吲哚衍生物的反应性中的实用性 (Aiello et al., 1981)。

合成和生物评价

进一步研究1-(4-硝基苯基)-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚盐酸盐及相关化合物涉及它们的合成以进行生物评价。例如,基于吲哚的化合物已被设计和合成为特定酶如细胞质磷脂酶A2α的抑制剂,展示了这些化合物的潜在治疗应用。从这些研究中得出的结构活性关系为抑制活性所需的关键组分提供了见解,指导未来的药物设计和开发工作 (Tomoo et al., 2014)。

安全和危害

作用机制

Target of Action

Similar compounds such as thiazoles and indole derivatives have been found to exhibit diverse biological activities . They act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, Dantrolene, a hydantoin derivative, depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration .

Biochemical Pathways

Similar compounds such as 2-chloro-4-nitrophenol (2c4np) are known to be degraded via the 1,2,4-benzenetriol (bt) pathway in certain bacteria . In this pathway, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. For instance, the reduction of 4-nitrophenol, a model reaction to assess the activity of nanostructured materials, is affected by various parameters .

属性

IUPAC Name |

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2.ClH/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17;/h1-8,16,18-19H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQVDVZEUNEJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

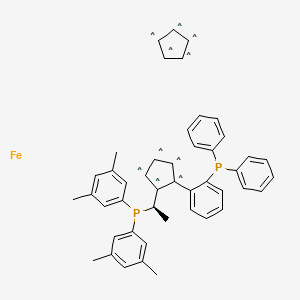

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B1645167.png)